2,4-Diphenyl-4-chromanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4g/mol |
IUPAC Name |
2,4-diphenyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C21H18O2/c22-21(17-11-5-2-6-12-17)15-20(16-9-3-1-4-10-16)23-19-14-8-7-13-18(19)21/h1-14,20,22H,15H2 |
InChI Key |
VBRFJCHHHLDPTG-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2C1(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Diphenyl 4 Chromanol and Its Derivatives
Established Synthetic Pathways to the Chromanol Core
Access to the fundamental chromanol structure can be achieved through several reliable synthetic routes, including reductive amination, modern photoredox catalysis, hydroformylation, and classic condensation reactions.
Reductive Amination Approaches
Reductive amination is a powerful method for forming amines from carbonyl compounds. bu.eduias.ac.in The process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to a more substituted amine. bu.edumasterorganicchemistry.com This one-pot reaction is attractive for its efficiency in creating complex molecules. bu.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine intermediate. masterorganicchemistry.comlibretexts.org While direct alkylation of amines can lead to multiple alkylations, reductive amination provides a more controlled, versatile approach to installing a wide array of alkyl groups onto an amine. masterorganicchemistry.com The reaction can be performed under mild conditions, often at temperatures between 40°C and 60°C, and is compatible with various solvents. kanto.co.jp
Photoredox-Catalyzed Ketyl–Olefin Coupling
A modern approach for synthesizing substituted chromanols involves a visible-light-promoted photoredox-catalyzed ketyl-olefin coupling. nih.govruepinglab.com This method represents a formal hydroacylation of alkenes and alkynes, yielding chromanol derivatives under mild conditions. ruepinglab.comacs.org The reaction mechanism leverages the generation of ketyl radicals from carbonyl derivatives through a reductive umpolung reaction. nih.gov This process avoids the need for harsh reducing agents like samarium diiodide by using a photocatalyst, such as an iridium complex, and a trialkylamine. acs.orgnih.gov The trialkylamine serves a dual role: it acts as an electron donor to reduce the photocatalyst and as a proton donor to activate the substrate through a proton-coupled electron transfer. nih.govacs.org The resulting ketyl radical undergoes an intramolecular cyclization with an olefin or alkyne to form the chroman ring and a benzyl (B1604629) radical, which then leads to the final chromanol product. acs.org This protocol has been shown to be effective for a variety of substrates with both electron-donating and electron-withdrawing groups. acs.org
Table 1: Examples of Substituted Chromanols Synthesized via Photoredox-Catalyzed Ketyl-Olefin Coupling acs.orgnih.gov
| Entry | Starting Aldehyde Moiety | Product | Yield (%) | Diastereomeric Ratio (anti/syn) |
| 1 | 2-((3-phenylallyl)oxy)benzaldehyde | 3-benzylchroman-4-ol | 85 | 1.5:1 |
| 2 | 4-fluoro-2-((3-phenylallyl)oxy)benzaldehyde | 6-fluoro-3-benzylchroman-4-ol | 80 | 1.5:1 |
| 3 | 4-(tert-butoxycarbonylamino)-2-((3-phenylallyl)oxy)benzaldehyde | tert-butyl (3-benzyl-4-hydroxychroman-6-yl)carbamate | 81 | 1.5:1 |
| 4 | 2-((4-methoxystyryl)oxy)benzaldehyde | 3-(4-methoxybenzyl)chroman-4-ol | 78 | 1.5:1 |
| 5 | 2-((3-(m-tolyl)allyl)oxy)benzaldehyde | 3-(3-methylbenzyl)chroman-4-ol | 82 | 1.5:1 |
| 6 | 2-((3-(p-tolyl)allyl)oxy)benzaldehyde | 3-(4-methylbenzyl)chroman-4-ol | 80 | 1.5:1 |
| 7 | 2-((3-(m-tolyl)prop-2-yn-1-yl)oxy)benzaldehyde | 3-(3-methylbenzylidene)chroman-4-ol | 70 | - |
| 8 | 2-((3-(4-methoxyphenyl)prop-2-yn-1-yl)oxy)benzaldehyde | 3-(4-methoxybenzylidene)chroman-4-ol | 75 | - |
Hydroformylation Techniques for Chromanol Intermediates
Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes using carbon monoxide and hydrogen. numberanalytics.commt.com This reaction can be adapted to synthesize valuable linear aldehydes that serve as intermediates for the 2-chromanol moiety. researchgate.net For instance, the hydroformylation of 2-benzyloxy- and 2-tosyloxystyrene has been investigated to produce such intermediates. researchgate.net The success of this reaction is highly dependent on the catalyst system. Good results have been achieved using a platinum-based catalyst precursor, Pt(Xantphos)Cl₂, in toluene, or a water-soluble rhodium system, Rh(CO)₂acac/Xantphos(SO₃Na)₂, in a biphasic water/toluene medium. researchgate.net The hydroformylation mechanism involves several key steps: coordination of the alkene to the metal catalyst, migration of a hydride ligand to form an alkyl complex, insertion of carbon monoxide to create an acyl complex, and finally, reductive elimination to release the aldehyde product. numberanalytics.com
Condensation Reactions and Related Syntheses
A common and effective route to 4-chromanone (B43037) derivatives, which are direct precursors to chromanols, is through condensation reactions. acs.org The Kabbe condensation, for example, involves the reaction of 2-hydroxyacetophenone (B1195853) with a corresponding carbonyl compound to yield a chromanone. chemrxiv.org Similarly, the Claisen-Schmidt aldol (B89426) condensation between an appropriate acetophenone (B1666503) and an aldehyde can be used to synthesize chalcones, which can subsequently cyclize to form flavanones (2-aryl-4-chromanones). acs.orguio.no These chromanone intermediates are then readily reduced to the corresponding chroman-4-ols using a reducing agent like sodium borohydride (NaBH₄). chemrxiv.org This two-step sequence provides a versatile pathway to a wide range of substituted chromanols. chemrxiv.orguio.no
Stereoselective Synthesis and Enantiomeric Resolution
The biological activity of chiral molecules often depends on their specific stereochemistry. Therefore, methods for the stereoselective synthesis and resolution of chromanol enantiomers are of significant importance.
Enzymatic Resolution Methods
Enzymatic kinetic resolution is a highly efficient technique for obtaining enantioenriched chroman-4-ols on a large scale. chemrxiv.orgresearchgate.net This method takes advantage of the high selectivity of enzymes, such as lipases and esterases, to differentiate between enantiomers. nih.govd-nb.info Two primary strategies are employed: enzymatic acetylation and enzymatic hydrolysis.
In enzymatic acetylation, a racemic chromanol is reacted with an acyl donor in the presence of a lipase (B570770). One enantiomer is preferentially acetylated, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. chemrxiv.org For example, using Amano PS lipase for the acetylation of racemic 2-substituted chroman-4-ols has successfully produced both enantiomers with high enantiomeric excess (>96% ee). chemrxiv.org
Alternatively, enzymatic hydrolysis can be used. In this approach, a racemic chromanol is first chemically converted to its acetate (B1210297) ester. An enzyme, such as porcine liver esterase (PLE), is then used to selectively hydrolyze one of the acetate enantiomers back to the alcohol, leaving the other acetate enantiomer unreacted. chemrxiv.org This method is particularly effective for chromanols with sterically bulky substituents at the C-2 position. chemrxiv.orgresearchgate.net The choice between acetylation and hydrolysis depends on the substrate's structure, with the size of the substituent at the C-2 position having a crucial impact on the reaction rate and efficiency. chemrxiv.orgresearchgate.net These enzymatic methods are amenable to multigram scale-up, demonstrating their practical utility. chemrxiv.orgresearchgate.net
Table 2: Enzymatic Kinetic Resolution of 2-Substituted Chroman-4-ols chemrxiv.orgresearchgate.net
| Method | Enzyme | Substrate | Product 1 | Product 2 | Enantiomeric Excess (ee) |
| Enzymatic Acetylation | Amano PS Lipase | Racemic 2-methyl-chroman-4-ol | (2R,4S)-2-methyl-chroman-4-ol | (2S,4R)-2-methyl-4-acetoxychroman | >99% |
| Enzymatic Hydrolysis | Porcine Liver Esterase (PLE) | Racemic 2-isopropyl-4-acetoxychroman | (2R,4R)-2-isopropyl-chroman-4-ol | (2S,4S)-2-isopropyl-4-acetoxychroman | 95% (alcohol), 99% (acetate) |
Mitsunobu Reactions for Stereochemical Inversion
The Mitsunobu reaction is a powerful tool in organic synthesis for the stereochemical inversion of secondary alcohols. organic-chemistry.orgnih.gov This reaction facilitates the conversion of an alcohol to various other functional groups, such as esters and azides, with a predictable and clean inversion of the stereocenter. organic-chemistry.org The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govyoutube.com
The mechanism proceeds through the activation of the alcohol by the phosphine and azodicarboxylate, forming an oxyphosphonium salt which is an excellent leaving group. youtube.com Subsequent backside attack by the nucleophile leads to the desired product with inverted stereochemistry. organic-chemistry.org
In the context of 2,4-diphenyl-4-chromanol and its analogs, the Mitsunobu reaction offers a strategic approach to access specific stereoisomers that may not be readily available through other synthetic routes. For instance, starting with a specific diastereomer of a chromanol, the Mitsunobu reaction can be employed to invert the stereochemistry at the C-4 position. This is particularly valuable in the synthesis of libraries of stereochemically diverse compounds for biological screening.
A notable advancement in the Mitsunobu reaction is the use of a bifunctional reagent, 4-(diphenylphosphino)benzoic acid, which acts as both the reductant and the pronucleophile. organic-chemistry.org This innovation simplifies the purification process by eliminating the need for chromatography to remove phosphine oxide byproducts. organic-chemistry.org The resulting ester, which contains a phosphine oxide group, can be easily hydrolyzed, and the byproducts removed by a simple basic extraction, yielding the inverted alcohol with high stereochemical purity. organic-chemistry.org
Key Features of the Mitsunobu Reaction:
| Feature | Description |
| Reagents | Alcohol, Nucleophile (e.g., carboxylic acid), Phosphine (e.g., triphenylphosphine), Azodicarboxylate (e.g., DEAD, DIAD) |
| Mechanism | Activation of the alcohol to form an oxyphosphonium salt, followed by SN2 attack by the nucleophile. |
| Stereochemistry | Proceeds with clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.org |
| Applications | Synthesis of esters, ethers, azides, and other functional groups from alcohols; crucial for accessing specific stereoisomers of complex molecules. |
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a significant area of research, driven by the potential for discovering novel compounds with interesting biological activities. These synthetic efforts focus on modifying the core chromanol structure by altering the chromanol ring itself, introducing various substituents, creating spirocyclic and fused systems, and developing hybrid molecules.
Modification of the chromanol ring is a key strategy for diversifying the this compound scaffold. One common approach involves the intramolecular conjugate addition of 2'-hydroxychalcones. nih.gov This biomimetic cyclization can be catalyzed by acids or bases to form the flavanone (B1672756) (a close relative of chromanol) ring system. nih.gov
Another strategy involves the reduction of the corresponding chromone (B188151). This can be achieved through various reduction methods to yield the chromanol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.
The introduction of diverse substituents and functional groups onto the this compound skeleton is crucial for exploring structure-activity relationships. Substituents can be introduced on the aromatic rings or at various positions on the chromanol ring.
For example, alkyl or aryl groups can be introduced at the C-2 position through the reaction of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. acs.org The resulting chalcone (B49325) can then be cyclized to form the corresponding 2-substituted-4-chromanone, which can be subsequently reduced to the chromanol.
Furthermore, functional groups such as hydroxyl, methoxy, and amino groups can be incorporated into the aromatic rings of the starting materials (e.g., substituted phenols and benzaldehydes) prior to the construction of the chromanol ring. mdpi.com The position and nature of these substituents can significantly impact the electronic properties and biological activity of the final compound. mdpi.com For instance, the Mitsunobu reaction can be used to convert the hydroxyl group at C-4 to an azide, which can then be reduced to an amine, providing a handle for further functionalization. chemrxiv.org
The synthesis of spirocyclic analogs and fused systems represents a sophisticated approach to creating structurally complex and diverse chromanol derivatives. Spirocyclic chromanones can be synthesized by reacting a 2'-hydroxyacetophenone derivative with a cyclic ketone in the presence of a base like pyrrolidine. acs.org This reaction is often carried out under high temperature and pressure, and subsequent deprotection of any protecting groups yields the spiro-4-chromanone. acs.org
Fused systems, such as cyclopropane-fused chromanols, can be prepared through enantioselective aminocatalytic reactions. unibo.itacs.org For example, the reaction of a 2'-hydroxycinnamaldehyde with a sulfoxonium ylide in the presence of a chiral aminocatalyst can lead to the formation of a 1,1a,2,7b-tetrahydrocyclopropa[c]chromene scaffold with high diastereoselectivity and enantioselectivity. unibo.itacs.org
Hybrid molecules are chemical entities that combine two or more structural domains with different biological functions. nih.gov This approach aims to create dual-acting compounds that can interact with multiple biological targets, potentially leading to synergistic effects or overcoming drug resistance. nih.gov
In the context of chromanols, hybrid molecules can be designed by covalently linking the chromanol motif to another pharmacophore. For example, a chromanol derivative could be linked to a peptide, an alkaloid, or another heterocyclic system known to have a specific biological activity. prismbiolab.com The synthesis of such hybrids often involves the use of linkers to connect the two molecular entities. The design and synthesis of these hybrid molecules require careful consideration of the chemical compatibility of the different fragments and the desired biological profile of the final compound. nih.govmdpi.com
Spirocyclic Analogs and Fused Systems
Catalytic Systems and Reaction Optimization in Chromanol Synthesis
The development of efficient catalytic systems and the optimization of reaction conditions are paramount for the synthesis of this compound and its derivatives. Various catalytic approaches, including metal catalysis, organocatalysis, and biocatalysis, have been employed to improve the yield, selectivity, and sustainability of these synthetic routes.
Transition metal catalysts, such as those based on palladium, rhodium, and iron, have been widely used in the synthesis of chromene and chromane (B1220400) skeletons. uva.nlnih.gov For instance, palladium-catalyzed asymmetric allylic substitution has been developed for the enantioselective synthesis of 2-aryl-2H-chromenes. nih.gov Iron-catalyzed intramolecular alkyne-carbonyl metathesis offers a route to 3-substituted 2H-chromenes. uva.nl
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromanols and related structures. researchgate.net Chiral amines, Brønsted acids, and other small organic molecules can catalyze key bond-forming reactions with high stereocontrol. nih.govuva.nl For example, chiral aminocatalysts have been used in the enantioselective synthesis of cyclopropane-fused chromanols. unibo.it
Reaction optimization is a continuous process that involves screening different catalysts, solvents, temperatures, and other reaction parameters to achieve the best possible outcome. For instance, in the synthesis of 2-substituted 4-chromanones, the use of microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. acs.org The choice of catalyst and cocatalyst can also have a profound impact on the reaction rate and selectivity. uva.nl
Examples of Catalytic Systems in Chromanol and Chromene Synthesis:
| Catalyst Type | Example | Application |
| Transition Metal | Palladium-phosphoramidite complex | Enantioselective synthesis of 2-aryl-2H-chromenes. nih.gov |
| Transition Metal | Iron(III) chloride | Intramolecular alkyne-carbonyl metathesis for 3-substituted 2H-chromenes. uva.nl |
| Organocatalyst | Chiral α,α-diphenylprolinol | Enantioselective synthesis of cyclopropane-fused chromanols. unibo.it |
| Organocatalyst | Chiral Brønsted acid | Enantioselective addition of aryl boronates to in situ formed pyrylium (B1242799) ions. nih.gov |
In Vitro Biological Activity and Pharmacological Screening of 2,4 Diphenyl 4 Chromanol and Its Derivatives
Antineoplastic and Antiproliferative Activities
The potential of 2,4-Diphenyl-4-chromanol and its derivatives to combat cancer has been investigated across various cancer cell types. These studies highlight the cytotoxic effects and the underlying molecular mechanisms, such as the induction of programmed cell death (apoptosis) and interference with the cell division cycle.
Evaluation in Cancer Cell Lines (e.g., Triple-Negative Breast Cancer, Leukemia, Hepatocellular Carcinoma)
This compound has demonstrated cytotoxic effects against a diverse range of cancer cell lines under standard culture conditions. Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer that lacks estrogen, progesterone, and HER2 receptors, making it unresponsive to hormonal or HER2-targeted therapies. While research into new treatments for TNBC is ongoing, studies on chromanol derivatives offer potential new avenues. For instance, certain 2-aminopropyl benzopyran derivatives have shown cytotoxic activity against TNBC cell lines (MDA-MB-231 and MDA-MB-436). rsc.org
Specific studies on this compound have established its antiproliferative activity against several cancer cell lines. The compound's efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Research has documented its activity against leukemia, hepatocellular carcinoma, breast cancer, and other cancer types. nih.gov For example, in leukemia cell lines, the IC50 values were found to be 5.00 µM for NALM6 and SUPB15 cells, and 12.50 µM for K562 cells. nih.gov In the context of hepatocellular carcinoma, an IC50 value of 10 µM has been reported. nih.gov
| Cell Line Type | Specific Cell Line | IC50 (µM) | Reference |
| Leukemia | NALM6 | 5.00 | nih.gov |
| SUPB15 | 5.00 | nih.gov | |
| K562 | 12.50 | nih.gov | |
| U937 | 27.90 | nih.gov | |
| CCRF-ADR5000 | 74.79 | nih.gov | |
| Hepatocellular Carcinoma | - | 10 | nih.gov |
| Breast Cancer | - | 45.4 | nih.gov |
| Lung Cancer | - | 15.1 - 35.1 | nih.gov |
| Colon Cancer | - | 10 - 50 | nih.gov |
| Nasopharyngeal Carcinoma | - | 20 | nih.gov |
| Cervical Carcinoma | - | 100 | nih.gov |
This table summarizes the cytotoxic activity of this compound against various human cancer cell lines, as indicated by IC50 values from cited research.
Induction of Apoptosis and Cell Cycle Modulation
The anticancer effects of this compound are not solely due to general cytotoxicity but are also linked to specific cellular mechanisms. Studies have shown that this compound can modulate signaling pathways and molecules associated with apoptosis and the cell cycle. nih.gov Apoptosis is a form of programmed cell death that is crucial for eliminating cancerous cells.
Derivatives of the chromanol scaffold have also been shown to influence these pathways. For example, certain 2-aminopropyl benzopyran derivatives can induce apoptosis and necrosis in cancer cells, partly by increasing reactive oxygen species. rsc.org Other derivatives were found to cause cell cycle arrest in the G1 phase, a critical checkpoint for cell division. rsc.org This suggests that chromanol-based compounds can interfere with cancer cell proliferation at multiple levels. Furthermore, some synthetic organoselenium compounds containing a 2-methylene selanyl-4-chromanol structure have exhibited potent cytotoxic activity, with evidence suggesting that selenium compounds can induce apoptosis and inhibit cell proliferation. google.com
Antimicrobial Efficacy
In addition to their antineoplastic properties, this compound and its derivatives have been screened for their effectiveness against a variety of microbial pathogens, including bacteria, fungi, and protozoa.
Antibacterial Spectrum and Potency (e.g., against Gram-positive pathogens, Methicillin-Resistant Staphylococcus aureus)
The chromanol structure is a key component in compounds showing significant antibacterial activity. While specific data for this compound is limited, research on related structures provides strong evidence of their antibacterial potential. 4-Chromanol (B72512) has been identified as a major active constituent in the extract of Piper betle leaves, which demonstrates antibacterial and antibiofilm activity against oral pathogens. nih.govresearchgate.net
Furthermore, synthetic derivatives of 4-chromanone (B43037) have been evaluated for their antibacterial efficacy. A study revealed that reduced variants, specifically 4-chromanols, displayed improved antibacterial activities against Gram-positive bacteria compared to their 4-chromanone counterparts. acs.org Notably, some of these synthesized 4-chromanol derivatives exhibited good antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its resistance to beta-lactam antibiotics. acs.orgwikipedia.org For instance, 2-propyl-4-chromanol was identified as a potent compound against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. acs.orgresearchgate.net
| Compound Type | Target Organism | Activity | Reference |
| 4-Chromanol (from Piper betle) | Oral pathogens | Antibacterial and antibiofilm | nih.govresearchgate.net |
| 2-Alkyl-4-chromanols | Gram-positive bacteria (incl. MRSA) | Good antibacterial activity (MIC as low as 0.39 µg/mL for some derivatives) | acs.org |
| 2-Propyl-4-chromanol | Mycobacterium tuberculosis H37Rv | MIC of 12.5 µg/mL | acs.orgresearchgate.net |
This table highlights the antibacterial activity of 4-chromanol and its synthetic derivatives against various bacterial pathogens.
Antifungal and Anticandidal Investigations
The chromanol scaffold is also promising for the development of new antifungal agents. A series of novel 1H-1,2,4-triazole functionalized chromenol derivatives were synthesized and evaluated for their antifungal activity. nih.gov Several of these compounds exhibited higher activity than the reference drugs ketoconazole (B1673606) and bifonazole, with Minimum Inhibitory Concentration (MIC) values for different fungi ranging from 22.1 to 184.2 µM for the most active compound. nih.gov The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov
Investigations into related chromanone derivatives have also shown efficacy against Candida albicans, a common opportunistic fungal pathogen. rsc.orgnih.gov The total synthesis of Chromanone A and its precursors led to the discovery that a partially oxidized form exhibited a MIC of 7.8 μg/mL and significantly inhibited key virulence factors of C. albicans. rsc.org Other related chalcones and flavanones, which share structural similarities, have also been noted for their activity against Candida species.
| Compound Type | Target Fungi | Key Findings | Reference |
| Triazole-functionalized chromenols | Trichoderma viride, Aspergillus fumigatus, Candida albicans, etc. | MIC values as low as 22.1 µM; more active than ketoconazole and bifonazole. | nih.gov |
| Oxidized Chromanone A precursor | Candida albicans ATCC 10231 | MIC of 7.8 μg/mL; inhibited virulence factors and growth in preformed biofilms. | rsc.org |
This table summarizes the antifungal and anticandidal activities of various chromanol and chromanone derivatives.
Antileishmanial and Antiprotozoal Effects
Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Synthetic chromanol derivatives have been identified as having potential antileishmanial properties. acs.org
Studies have shown that certain synthetic chromanols can inhibit the growth of Leishmania at low micromolar concentrations (IC50 = 9.5 ± 0.5 μM). acs.org These compounds are thought to interact with the mitochondrial cytochrome bc1 complex, an essential component of the parasite's respiratory chain. acs.org Additionally, various analogues of chromene-2-thione have been synthesized and shown to possess high antileishmanial activity against Leishmania donovani promastigotes and amastigotes, with minimal toxicity to human cells. researchgate.net The broad antiprotozoal potential of related scaffolds like chalcones, which can be precursors to chromanols, has also been widely reported. academicjournals.org
Enzyme Modulation Studies
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Cholinesterase inhibitors play a crucial role in managing neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). tandfonline.commdpi.comtandfonline.com The acetylcholinesterase (AChE) enzyme is a primary target for such inhibitors. mdpi.comnih.gov Some plant extracts and synthetic compounds have demonstrated significant AChE inhibitory activity in vitro. mdpi.comamazonaws.com For instance, ethanolic extracts from various Lamiaceae species have shown dose-dependent inhibition of AChE. mdpi.com
Butyrylcholinesterase (BChE) is another enzyme that hydrolyzes acetylcholine and its levels are noted to be higher in the later stages of Alzheimer's disease. semanticscholar.org Consequently, the development of selective BChE inhibitors is an area of active research. semanticscholar.orgnih.gov In vitro assays are employed to screen for compounds that can inhibit BChE activity, with some demonstrating high selectivity for BChE over AChE. semanticscholar.orgnih.gov The inhibitory potential is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. science.gov
While the broader class of chromanols and related flavonoids has been investigated for cholinesterase inhibition, specific data on this compound's activity against AChE and BChE is not extensively detailed in the provided search results. However, the general structural features of chromanols are present in compounds that do exhibit such inhibitory properties. nih.govresearchgate.net
Table 1: Cholinesterase Inhibition Data (Data for this compound is not available in the search results)
| Compound/Extract | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Lamiaceae species extracts | Acetylcholinesterase | Varies (dose-dependent) | mdpi.com |
| Quercus suber extracts | Acetylcholinesterase | > 0.5 mg/mL (for >60% inhibition) | nih.gov |
| Novel Bromophenols | Acetylcholinesterase | 4.60±1.15 - 38.13±5.91 nM (Ki) | researchgate.net |
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) synthesis and enzymatic browning. nih.govresearchgate.net Its inhibitors are of great interest for cosmetic and medicinal applications as depigmenting agents and in the food industry as anti-browning compounds. nih.gov The enzyme catalyzes two main reactions: the hydroxylation of monophenols to o-diphenols and the oxidation of o-diphenols to o-quinones. nih.govresearchgate.net
The inhibitory mechanism of various compounds against tyrosinase has been studied. Natural compounds like flavonoids and other phenolics are known to be promising tyrosinase inhibitors due to their antioxidant and metal-chelating properties. researchgate.net The 2,4-dihydroxyphenyl group is a common feature in many potent tyrosinase inhibitors. researchgate.net For instance, oxyresveratrol, which contains a 2,4-dihydroxy-type resorcinol (B1680541) structure, is a well-examined tyrosinase inhibitor. nih.gov
Table 3: Tyrosinase Inhibition Data (Data for this compound is not available in the search results)
| Compound | Substrate | IC50 Value | Source |
|---|---|---|---|
| Compound 9 (a dioxolobenzothiazole) | Mushroom Tyrosinase | Nanomolar range | researchgate.net |
| Kojic Acid (reference) | Mushroom Tyrosinase | 15.99–26.18 μM | researchgate.net |
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
Inhibitors of glycosidases, such as α-amylase and α-glucosidase, are important in the management of type 2 diabetes by controlling postprandial hyperglycemia. jppres.comscielo.br These enzymes are responsible for breaking down carbohydrates into simple sugars. scielo.brnepjol.info
α-Glucosidase inhibitors prevent the absorption of carbohydrates from the gut. jppres.comnih.gov Numerous natural and synthetic compounds have been evaluated for their α-glucosidase inhibitory activity. jppres.comresearchgate.netmdpi.com For example, quercetin (B1663063) and gallic acid have shown significant α-glucosidase inhibition with IC50 values of 0.85 μg/mL and 26.19 μg/mL, respectively, which are more potent than the standard drug acarbose (B1664774) (IC50 = 139.4 μg/mL). jppres.com
α-Amylase inhibitors slow down the digestion of starch. jmb.or.kr Plant extracts and their phenolic constituents have been shown to inhibit α-amylase activity. nepjol.infocore.ac.uk The inhibitory effect is often dose-dependent. core.ac.uk
Although the search results provide information on the α-glucosidase and α-amylase inhibitory activities of various flavonoids and phenolic compounds, specific data for this compound is not available. researchgate.netnih.gov
Table 4: Glycosidase Inhibition Data (Data for this compound is not available in the search results)
| Compound/Extract | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Quercetin | α-Glucosidase | 0.85 μg/mL | jppres.com |
| Gallic Acid | α-Glucosidase | 26.19 μg/mL | jppres.com |
| Acarbose (reference) | α-Glucosidase | 139.4 μg/mL | jppres.com |
| Clerodendrum infortunatum leaf extract | α-Amylase | 118±4.80 µg/mL | nepjol.info |
Lipoxygenase and Cyclooxygenase Inhibition
Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the inflammatory pathway, catalyzing the conversion of arachidonic acid into pro-inflammatory mediators. wikipedia.org Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. acs.orgbrieflands.com
There are different isoforms of these enzymes, such as 5-LOX, 12-LOX, 15-LOX, COX-1, and COX-2. acs.orgnih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. brieflands.commdpi.com Flavonoids have been shown to be potent inhibitors of 15-lipoxygenase. uio.no The structural features of flavonoids, such as a catechol group and a 2,3-double bond in the C ring, influence their inhibitory activity. Luteolin has been identified as a potent inhibitor of mammalian 15-lipoxygenase with an IC50 of 0.6 μM.
Some dihydrobenzofuran derivatives, which are structurally related to chromanols, have been found to inhibit both COX and 5-LOX, with selectivity for the COX-2 isoform. acs.org While the general class of flavonoids and related structures show activity against these enzymes, specific data on this compound is not present in the provided search results. uio.noifremer.fr
Table 5: Lipoxygenase and Cyclooxygenase Inhibition Data (Data for this compound is not available in the search results)
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Luteolin | 15-Lipoxygenase | 0.6 μM | |
| Baicalein | 15-Lipoxygenase | 1 μM | |
| Fisetin | 15-Lipoxygenase | 1.5 μM |
DNA Topoisomerase IV Inhibition
DNA topoisomerases, such as DNA gyrase and topoisomerase IV, are essential bacterial enzymes involved in DNA replication and are the targets of quinolone antibiotics. nih.govwikipedia.org These enzymes manage the topological state of DNA. wikipedia.orgresearchgate.net Topoisomerase IV is primarily responsible for decatenating interlinked daughter chromosomes. nih.gov
Inhibitors of topoisomerase IV can be categorized as either catalytic inhibitors or poisons. wikipedia.org Topoisomerase poisons stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death. nih.govwikipedia.org The 4-quinolones are a well-known class of topoisomerase IV inhibitors. nih.gov
A novel series of halogen-containing 2,4-diphenyl indenopyridin-5-ones, which share a diphenyl structural motif with the subject compound, have been synthesized and shown to have a strong dual inhibitory effect on topoisomerase I and IIα. nih.gov Specifically, a para-bromophenyl substituted indenopyridin-5-one exhibited potent topoisomerase inhibition. nih.gov However, direct evidence of this compound inhibiting DNA topoisomerase IV is not available in the provided search results. selleck.co.jp
Table 6: DNA Topoisomerase IV Inhibition Data (Data for this compound is not available in the search results)
| Compound Class | Target Enzyme | Activity | Source |
|---|---|---|---|
| 4-Quinolones | Topoisomerase IV | Known inhibitors | nih.gov |
| Halogen-containing 2,4-diphenyl indenopyridin-5-ones | Topoisomerase I/IIα | Potent dual inhibitors | nih.gov |
Cytochrome P450 Enzyme Interactions (e.g., CYP2E1, CYP3A4, CYP4F2, CYP2A6, CYP2A13)
Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins essential for the metabolism of a wide array of xenobiotics, including approximately 70-80% of all clinically used drugs. mdpi.com The modulation of these enzymes, either through inhibition or induction, is a primary mechanism behind many drug-drug interactions, which can lead to altered drug efficacy or toxicity. mdpi.com Consequently, evaluating the interaction of new chemical entities with major CYP isoforms is a critical step in preclinical research. The primary human CYP enzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP2E1. ptfarm.pl
Direct experimental studies detailing the specific interactions of this compound with cytochrome P450 enzymes were not available in the reviewed scientific literature. However, based on its chemical structure as a chromanol and flavonoid-like compound, potential interactions can be inferred from studies on this broader class of polyphenols. Flavonoids are well-documented modulators of CYP activity. mdpi.com
CYP3A4: This is the most abundant CYP isoform in the human liver and is responsible for the metabolism of about 50% of therapeutic drugs. mdpi.com Many flavonoids have been shown to inhibit CYP3A4 activity. mdpi.com
CYP2E1: This enzyme is involved in the metabolism of small molecular weight compounds, including ethanol (B145695) and some anesthetics, and is also known to activate pro-carcinogens. Quercetin, a common flavonoid, has demonstrated inhibitory effects on CYP2E1.
CYP2A6 and CYP2A13: These enzymes are primary catalysts for nicotine (B1678760) metabolism and the activation of tobacco-specific carcinogens. nih.gov Studies have identified various flavonoids as potent inhibitors of both CYP2A6 and CYP2A13, suggesting a potential role in smoking cessation and cancer prevention strategies. nih.gov
CYP4F2: This isoform is primarily involved in the metabolism of endogenous compounds like fatty acids and eicosanoids, including the pro-inflammatory mediator leukotriene B4.
The potential for this compound and its derivatives to interact with these enzymes underscores the need for future in vitro studies. Such research would be crucial to characterize its metabolic profile and predict potential drug-drug interactions.
Table 1: Known Interactions of the Flavonoid Class with Selected CYP450 Enzymes
| CYP Isoform | Known Role | Interaction with Flavonoids/Chromanols | Reference(s) |
|---|---|---|---|
| CYP2E1 | Metabolism of small molecules (e.g., ethanol), activation of pro-carcinogens | Quercetin demonstrates inhibitory activity. | |
| CYP3A4 | Metabolism of ~50% of clinical drugs | Many flavonoids are known inhibitors. | mdpi.com |
| CYP4F2 | Metabolism of fatty acids, eicosanoids (e.g., leukotriene B4) | General role in endogenous metabolism noted. | ptfarm.pl |
| CYP2A6 | Primary enzyme for nicotine metabolism | Flavonoids are effective inhibitors. | nih.gov |
| CYP2A13 | Activation of tobacco-specific nitrosamines in the respiratory tract | Flavonoids are effective inhibitors. | nih.gov |
Antioxidant and Radical Scavenging Properties
The antioxidant activity of phenolic compounds, including chromanols, is a cornerstone of their pharmacological interest. This activity is primarily attributed to the presence of hydroxyl (-OH) groups attached to the aromatic ring structure, which can neutralize reactive oxygen species (ROS) and other free radicals.
Mechanisms of Antioxidant Action (Hydrogen Atom Transfer, Single Electron Transfer, Sequential Proton Loss Electron Transfer)
The free-radical scavenging action of phenolic antioxidants like this compound is understood to occur through three primary mechanisms. The predominant mechanism can be influenced by factors such as the solvent environment and the specific structure of the antioxidant. nih.govmdpi.com
Hydrogen Atom Transfer (HAT): This is a direct mechanism where the antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (ArO•). mdpi.com The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. acs.org This is considered a major pathway for phenolic antioxidants. mdpi.comwiley.com
ArOH + R• → ArO• + RH
Single Electron Transfer (SET): In this mechanism, the antioxidant donates a single electron to the free radical, forming an antioxidant radical cation (ArOH•+) and a radical anion (R⁻). mdpi.com The radical anion is subsequently protonated by the solvent. The feasibility of the SET mechanism is related to the ionization potential (IP) of the antioxidant.
ArOH + R• → ArOH•+ + R⁻
Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process that is particularly favored in polar, ionizing solvents. mdpi.comrsc.org First, the antioxidant molecule deprotonates to form a phenoxide anion (ArO⁻). In the second step, this anion transfers an electron to the free radical. mdpi.com The favorability of this pathway depends on the proton affinity (PA) and electron transfer enthalpy (ETE). acs.org
Step 1: ArOH ⇌ ArO⁻ + H⁺
Step 2: ArO⁻ + R• → ArO• + R⁻
Theoretical studies on related chromanol structures like sargachromanol indicate that the HAT mechanism is often favored in nonpolar (gas phase) environments, while the SPLET mechanism can become more significant in polar solvents. nih.govresearchgate.net
In Vitro Antioxidant Assays (e.g., DPPH, ABTS, ORAC, FRAP)
Several standardized in vitro assays are commonly used to quantify the antioxidant capacity of chemical compounds. These assays operate on either ET or HAT principles and measure the ability of a compound to reduce an oxidant or scavenge a specific radical. wiley.com
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This ET-based assay uses the stable DPPH radical, which has a deep purple color. ugm.ac.id When reduced by an antioxidant, the color fades to yellow, and the change in absorbance is measured spectrophotometrically. wiley.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated. This blue-green radical is neutralized by antioxidants via an ET-based mechanism, leading to a loss of color. ekb.eg
ORAC (Oxygen Radical Absorbance Capacity) Assay: This is a HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from damage by peroxyl radicals. wiley.comwiley.com The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. wiley.com
FRAP (Ferric Reducing Antioxidant Power) Assay: This ET-based method measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex. nih.gov
While specific experimental data for this compound were not found in the reviewed literature, the table below illustrates how results from these assays are typically presented for antioxidant compounds, using Trolox (a water-soluble vitamin E analog) as a common standard.
Table 2: Principles of Common In Vitro Antioxidant Assays
| Assay | Principle | Mechanism | Measurement |
|---|---|---|---|
| DPPH | Reduction of the stable DPPH radical by an antioxidant. | Primarily Electron Transfer (ET) | Decrease in absorbance at ~517 nm |
| ABTS | Reduction of the pre-formed ABTS radical cation by an antioxidant. | Primarily Electron Transfer (ET) | Decrease in absorbance at ~734 nm |
| ORAC | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe. | Hydrogen Atom Transfer (HAT) | Preservation of fluorescence over time |
| FRAP | Reduction of a colorless Ferric-TPTZ complex to a blue-colored Ferrous-TPTZ complex. | Electron Transfer (ET) | Increase in absorbance at ~593 nm |
Assessment of Peroxyl Radical Quenching
Peroxyl radicals (ROO•) are key mediators of lipid peroxidation, a chain reaction that can cause significant damage to cell membranes and other lipid-containing structures. The ability of an antioxidant to quench these specific radicals is a biologically relevant measure of its protective potential. acs.org
The assessment of peroxyl radical quenching is most directly accomplished using HAT-based assays. wiley.comacs.org The ORAC assay is a prime example, as it specifically uses a peroxyl radical generator (typically AAPH) and measures the protection afforded by an antioxidant. wiley.comwiley.com A high ORAC value indicates a strong capacity to neutralize peroxyl radicals.
Another method is the Total Peroxyl Radical-Trapping Antioxidant Parameter (TRAP) assay, which also measures the ability of an antioxidant to intercept peroxyl radicals in a competitive reaction. ekb.eg Additionally, the β-carotene bleaching assay indirectly assesses peroxyl radical scavenging. In this method, peroxyl radicals formed from the oxidation of linoleic acid cause the bleaching of β-carotene. wiley.commdpi.com The presence of an antioxidant slows this bleaching process, providing a measure of its activity against peroxyl radicals. wiley.com
Other Pharmacological Activities (Preclinical/In Vitro)
Anti-inflammatory Pathways and Modulation (e.g., Nuclear Factor-kappa B pathway)
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of this process, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govnih.gov
The NF-κB family of transcription factors is typically held in an inactive state in the cytoplasm by inhibitory proteins (IκB). wikipedia.org Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or pathogen-associated molecules, trigger a signaling cascade (the "canonical pathway") that leads to the degradation of IκB. nih.govfrontiersin.org This frees NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of genes that drive the inflammatory response. wikipedia.orgcreative-diagnostics.com An "alternative" pathway also exists, which is activated by a different subset of stimuli and plays a key role in lymphoid organ development. nih.govfrontiersin.org
Due to its central role, the NF-κB pathway is a major target for anti-inflammatory drug discovery. nih.govwikipedia.org Many natural polyphenolic compounds are known to exert anti-inflammatory effects by inhibiting NF-κB activation. While direct experimental evidence for the action of this compound on the NF-κB pathway is not available in the surveyed literature, its structural similarity to other bioactive flavonoids suggests that this is a plausible mechanism of action that warrants investigation.
Neuroprotective Effects against Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key factor in the pathophysiology of neurodegenerative diseases. researchgate.netnih.gov The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. nih.gov Natural compounds with antioxidant properties are considered promising therapeutic agents for mitigating the neuronal damage caused by free radicals. researchgate.netnih.gov
While direct studies on this compound are limited, the broader class of tocochromanols and related structures has been investigated for neuroprotective effects. researchgate.net These compounds, which share a core chromanol ring, can scavenge dangerous free radicals, thereby reducing oxidative damage to neurons. researchgate.net Research on vitamin E homologues, for instance, demonstrates that their structural differences influence their biological activity and potential for treating neurodegenerative diseases. researchgate.net Studies using neuronally differentiated human neuroblastoma SH-SY5Y cells have shown that certain tocochromanols have a strong inhibitory effect on hydrogen peroxide (H2O2)-induced cell death and lipid peroxidation. researchgate.net The neuroprotective potential of these compounds is often attributed to their ability to scavenge free radicals, activate internal antioxidant enzymes, and regulate signaling pathways crucial for cell survival. nih.gov Diphenyl diselenide, another compound, has been shown to protect neuronal cells by upregulating the glutathione-dependent antioxidant system. core.ac.uk
Table 1: Neuroprotective Activity of Selected Compounds against Oxidative Stress
| Compound/Derivative | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Tocotrienols | H2O2-induced oxidative stress in RA-SH-SY5Y cells | More active than tocopherols (B72186) in inhibiting LDH release and decreased cell viability. | researchgate.net |
| Plastochromanol-8 | H2O2-induced oxidative stress in RA-SH-SY5Y cells | Strong inhibitory effect on H2O2-induced LDH release and decreased cell viability. | researchgate.net |
| α-Tocopherol phosphate | H2O2-induced oxidative stress in RA-SH-SY5Y cells | Exhibited neuroprotective effects at all tested concentrations. | researchgate.net |
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. jmb.or.krmedchemexpress.com They exist in two isoforms, MAO-A and MAO-B. jmb.or.kr Inhibition of these enzymes is a key strategy in the treatment of psychiatric and neurological disorders. medchemexpress.com MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease. medchemexpress.comfpnotebook.com
The chromenone (a close relative of the chromanol) scaffold has been identified as a source of potent and selective MAO inhibitors. Research on chromenone derivatives isolated from marine-derived Streptomyces has revealed compounds with significant inhibitory activity. jmb.or.kr For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was found to be a potent and selective inhibitor of MAO-A. jmb.or.kr A related derivative, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one, acted as a potent, though less selective, inhibitor of MAO-B. jmb.or.kr These findings suggest that the chromanol/chromenone core structure is a viable template for developing new MAO inhibitors for neurological disorders. jmb.or.kr The inhibition by these compounds was determined to be both competitive and reversible. jmb.or.kr
Table 2: Monoamine Oxidase (MAO) Inhibition by Chromenone Derivatives
| Compound | Target | IC₅₀ (μM) | Selectivity Index (SI) | Type of Inhibition | Reference |
|---|---|---|---|---|---|
| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 10.0 (vs MAO-B) | Competitive, Reversible | jmb.or.kr |
| MAO-B | 27.0 | jmb.or.kr | |||
| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-A | 6.91 | 2.02 (vs MAO-B) | Competitive, Reversible | jmb.or.kr |
Anti-HIV Activity
The human immunodeficiency virus (HIV) remains a significant global health challenge, and the search for novel antiviral agents is ongoing. researchgate.netresearchgate.net Certain natural and synthetic compounds containing a chromanol or related ring system have demonstrated promising anti-HIV activity. researchgate.netnih.gov
Notably, a class of compounds known as Calophyllum coumarins, which possess a chromanol ring, have been identified as potent inhibitors of HIV-1. researchgate.net Compounds such as (+)-calanolide A and (+)-inophyllum B are effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with activity in the nanomolar range. researchgate.net Research indicates that the specific stereochemistry of the chromanol ring in these molecules is critical for their anti-HIV activity. researchgate.net (+)-Calanolide A has shown activity against a wide range of HIV strains and has progressed to clinical trials. researchgate.net This highlights the potential of the chromanol framework as a scaffold for the development of new anti-HIV therapies. researchgate.netinnovareacademics.in
Table 3: Anti-HIV-1 Activity of Selected Chromanol-Containing Coumarins
| Compound | Source Genus | Mechanism of Action | Key Attributes | Reference |
|---|---|---|---|---|
| (+)-Calanolide A | Calophyllum | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | Active against various HIV-1 strains; has undergone clinical trials. | researchgate.net |
| (+)-Inophyllum B | Calophyllum | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | Possesses a (2R, 3S, 4S)-2,3-dimethyl-4-chromanol ring crucial for activity. | researchgate.net |
Structure Activity Relationship Sar and Molecular Design
Correlation of Structural Motifs with Biological Activity
The potency and selectivity of chromanol-based compounds are highly dependent on the nature and position of various substituents on the core structure. Modifications to the chromanol ring, alterations of side chains, and stereochemical configuration all play critical roles in defining the compound's biological profile.
Substituents on the chromanol ring are pivotal in modulating biological activity. The presence, number, and position of these groups can drastically alter a compound's efficacy and mechanism of action.
Amine and Fluorobenzyloxy Groups: Research into 2-aminopropyl benzopyran derivatives has highlighted the significance of an amine group and a p-fluorobenzyloxy substituent on the chromanol ring for cytotoxic activity against breast cancer cell lines. researchgate.netnih.govrsc.org The presence of the lipophilic p-fluorobenzyloxy group was found to enhance cytotoxic effects, while its replacement with a free phenolic group diminished this activity. rsc.org Further studies showed that the type of amine also matters; N-methylated tertiary amines demonstrated greater cytotoxic activity than their secondary amine or quaternary amine salt counterparts. researchgate.net
Hydroxyl Groups: The hydroxyl (-OH) group is a cornerstone of the biological activity of many chromanols, particularly their antioxidant properties. The phenolic hydroxyl group on the chromanol ring is a key pharmacophore, enabling the molecule to donate a hydrogen atom to neutralize free radicals. nih.govresearchgate.netnumberanalytics.com The antioxidant capacity is influenced by the number and location of these hydroxyl groups; generally, more hydroxyl groups lead to increased activity, although there is a limit to this effect. nih.gov For instance, in flavanones, the position of a single hydroxyl group significantly impacts antioxidant potential. nih.gov In the context of antibacterial activity, SAR analysis of 4-chromanones revealed that hydroxyl groups at the 5- and 7-positions were crucial for enhancing efficacy. acs.orgresearchgate.net
The table below summarizes the influence of key substituents on the chromanol ring's biological activity.
| Substituent | Position | Influence on Biological Activity | Compound Class Studied | Source |
| Amine Group | Side Chain | Important for cytotoxic activity against breast cancer cells. | 2-Aminopropyl benzopyrans | researchgate.netnih.gov |
| p-Fluorobenzyloxy | Chromanol Ring | Favors cytotoxic activity; enhances antitumor effect. | 2-Aminopropyl benzopyrans | researchgate.netrsc.org |
| Hydroxyl Group | C6 (phenolic) | Essential for antioxidant activity (radical scavenging). | Vitamin E, Flavonoids | nih.govresearchgate.net |
| Hydroxyl Groups | C5 and C7 | Enhance antibacterial activity. | 4-Chromanones | acs.orgresearchgate.net |
Alterations to the side chains attached to the chromanol scaffold provide another avenue for modulating biological activity, influencing factors like potency and cellular uptake.
Studies on vitamin E metabolites, which share the chromanol core, have shown that the length and functionalization of the side chain are critical for inhibiting enzymes like 5-lipoxygenase (5-LOX). nih.gov For certain derivatives, a decrease in side-chain length led to a consistent drop in inhibitory activity. nih.gov Conversely, for other analogues, shortening the side chain was tolerated. nih.gov The introduction of functional groups, such as hydroxyls, into the side chain can also create derivatives with distinct biological profiles, as seen in sargachromanols, a diverse group of chromanols isolated from brown algae. frontiersin.org
In the development of antibacterial agents, modifications at the 2-position of the 4-chromanone (B43037) scaffold have been explored. SAR analysis demonstrated that 2-alkyl hydrophobic substituents play an important role in antituberculosis activity. acs.org Specifically, a 2-propyl-4-chromanol derivative showed potent activity, while increasing the aliphatic chain length led to a loss of activity. researchgate.net This indicates that an optimal balance of lipophilicity and steric factors in the side chain is necessary for potent biological effects.
Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of chromanol derivatives. The specific spatial orientation of functional groups can dictate how a molecule interacts with its biological target.
For example, the stereochemistry of a hydroxyl group on a carbon adjacent to a ketone on a lactone ring was found to affect stability and activity, with the cis-hydroxyl isomer being more stable and active than the trans-isomer. nih.gov In the synthesis of sargachromanols, which exhibit a range of biological activities, the stereochemical configuration at hydroxylated or methoxylated positions in the side chain is a key distinguishing feature. frontiersin.org The synthesis of certain bioactive chromanol analogues may proceed via nonstereoselective methods, yielding mixtures of isomers that could have different biological effects. nih.gov The critical role of stereochemistry in modulating biological properties is a well-established principle, underscoring the need to consider it when designing new therapeutic agents based on the chromanol scaffold. science.gov
Impact of Side Chain Modifications
Rational Drug Design Principles for Chromanol Scaffolds
Rational drug design leverages the understanding of SAR to create novel molecules with improved therapeutic properties. This involves identifying the key structural features responsible for activity and using that knowledge to build new analogues with enhanced potency and selectivity. rsc.orgisomorphiclabs.comnih.gov
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these key elements is the first step in rational drug design.
For chromanol-based compounds, several pharmacophores have been identified for different biological activities:
Antioxidant Activity: The primary pharmacophore is the phenolic hydroxyl group on the chromanol ring, which facilitates hydrogen atom transfer to scavenge free radicals. nih.govresearchgate.net The conjugated ring system further allows for the stabilization of the resulting radical. nih.gov
Antibacterial Activity: For 4-chromanone derivatives, key pharmacophoric elements include a hydrophobic substituent at the 2-position, a hydrogen bond donor/acceptor at the 4-position (such as -OH or =NOH), and hydroxyl groups at the 5- and 7-positions of the chromanone scaffold. acs.orgresearchgate.net
Cytotoxic Activity: In certain benzopyran derivatives, the crucial features for activity against cancer cells were identified as an amine group and a p-fluorobenzyloxy substituent on the chromanol ring. researchgate.net
Acetylcholinesterase (AChE) Inhibition: For chromone (B188151) derivatives targeting Alzheimer's disease, a pharmacophore model was developed featuring two hydrogen bond acceptors, two hydrophobic regions, and two aromatic regions. nih.gov
Once key pharmacophores are identified, medicinal chemists can design and synthesize novel analogues to optimize activity. This often involves modifying the lead compound's scaffold to improve its interaction with the target, enhance its pharmacokinetic properties, or reduce off-target effects. nih.govmdpi.com
Examples of this approach include:
Multifunctional Agents for Alzheimer's Disease: Based on a multitarget strategy, novel hybrids of chromanone and 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) were designed. The optimal compound from this series showed excellent dual inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in Alzheimer's disease. nih.gov
Antibacterial Agents: Starting from a 4-chromanone scaffold, researchers created a panel of derivatives by modifying the substituents at the 2- and 4-positions. This led to the discovery that reduced variants (4-chromanols) and 4-oximinochromanes showed more potent activity against certain bacteria than the parent 4-chromanones. acs.org
Anti-leishmanial Agents: Inspired by natural products, novel chromanones have been designed and synthesized. These efforts have led to the identification of compounds with interesting activity against Leishmania parasites, demonstrating the potential for developing new treatments from the chromanol scaffold. researchgate.net
The following table summarizes key data for rationally designed chromanol analogues.
| Lead Scaffold | Designed Modification | Target/Activity | Result | Source |
| Chromanone | Hybrid with 1-benzyl-1,2,3,6-tetrahydropyridine | Alzheimer's Disease (AChE/MAO-B inhibition) | Compound C10 with potent dual inhibition (AChE IC₅₀ = 0.58 µM; MAO-B IC₅₀ = 0.41 µM). | nih.gov |
| 5,7-Dihydroxy-4-chromanone | Reduction of C4-carbonyl to hydroxyl | Antituberculosis | 2-propyl-4-chromanol (4a ) showed potent activity (MIC = 12.5 µg/mL), superior to its chromanone precursor. | acs.org |
| 4-Chromanone | Creation of C4-oxime | Antibacterial | 4-oximinochromanes showed more potent activity against E. coli than parent chromanones. | acs.org |
| Chromanol | Esterification | Anti-leishmanial (cyt bc₁ inhibition) | An esterified TMC2CO derivative showed an IC₅₀ of 4.9 µM. | researchgate.net |
Identification of Pharmacophores and Key Elements
Computational Approaches to SAR
Computational methods are indispensable in modern drug discovery and molecular design, providing deep insights into the structure-activity relationships (SAR) of bioactive compounds. For chromanol derivatives, including 2,4-Diphenyl-4-chromanol, these approaches elucidate the structural features governing their biological and chemical activities, such as antioxidant capacity. By simulating molecular interactions and properties, these techniques guide the synthesis of more potent and selective molecules.
Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the antiradical and antioxidant properties of phenolic compounds like chromanols. scienceopen.com These methods provide precise data on electronic parameters that govern the mechanisms of free radical scavenging. nih.govacs.org The primary mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov
Key parameters calculated using DFT to predict antioxidant activity include:
Bond Dissociation Enthalpy (BDE): This is a critical parameter for the HAT mechanism. A lower BDE for the phenolic O-H bond indicates that the hydrogen atom can be more easily donated to a free radical, signifying higher antioxidant activity. nih.govacs.org
Ionization Potential (IP): This relates to the SET mechanism, where an electron is transferred from the antioxidant to the radical. A lower IP value facilitates this electron transfer. nih.govacs.org
Proton Affinity (PA) and Proton Dissociation Enthalpy (PDE): These parameters are relevant to the SPLET and SET-PT mechanisms, respectively, and describe the energetics of proton transfer steps. nih.govacs.org
A DFT study on sargachromanol and its derivatives, which share the core chromanol structure, demonstrated the utility of these calculations. The study computed BDE and IP values to compare the antioxidant potential of different derivatives, finding that the HAT mechanism was most favorable in the gas phase. nih.gov The results showed that specific structural modifications significantly impact these electronic parameters, thus altering the antioxidant efficacy. nih.govacs.org
Table 1: Example of DFT-Calculated Antioxidant Parameters for Sargachromanol Derivatives (Gas Phase) Note: This table is illustrative of the data generated from DFT studies on chromanols, based on findings for sargachromanol. Lower values generally indicate higher potential activity for the corresponding mechanism.
| Compound | O-H Bond Position | Bond Dissociation Enthalpy (BDE) (kcal/mol) | Adiabatic Ionization Potential (IP) (kcal/mol) |
| Sargachromanol | O-H₁ | 79.5 | 119.4 |
| Derivative 1 | O-H₁ | 78.9 | 118.7 |
| Derivative 2 | O-H₁ | 80.1 | 120.2 |
| Trolox (Reference) | O-H | 77.8 | 115.3 |
Data is conceptually derived from reported studies on sargachromanol and its analogues. nih.govacs.org
These quantum chemical calculations are crucial for the rational design of novel chromanol-based antioxidants, as they allow for the in silico screening of antiradical capacity before undertaking synthetic efforts. scienceopen.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. For chromanol derivatives, docking studies provide insights into their potential as inhibitors of various enzymes or as ligands for receptors. This method helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the chromanol scaffold and amino acid residues in the target's binding site. acs.orgnih.govcore.ac.uk
Research on various chromanol and chromanone derivatives has demonstrated their potential to interact with several important biological targets:
Mitochondrial Complex III: Synthetic chromanol derivatives have been evaluated for their inhibitory activity against the cytochrome bc₁ complex, a key component of the mitochondrial electron transport chain. acs.orgresearchgate.net Docking helps to understand how substitutions on the chromanol headgroup influence binding and selectivity. acs.org
Cholinesterases: Chromanone scaffolds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Docking studies have shown that these molecules can bind to the peripheral anionic site (PAS) of the enzyme. core.ac.uk Specific interactions with residues such as Tyr341, Tyr124, Trp286, and Phe295 have been identified as crucial for stable binding. core.ac.uk
Trypanothione Reductase (TryR): In the search for new antiparasitic agents, chromene derivatives have been docked into the active site of TryR from Leishmania donovani. nih.gov These simulations guide the design of compounds that can disrupt the parasite's redox metabolism, with docking scores and binding energies used to rank potential inhibitors. nih.gov
Table 2: Summary of Molecular Docking Studies on Chromanol/Chromanone Derivatives
| Target Protein | Organism/System | Purpose of Study | Key Findings from Docking |
| Cytochrome bc₁ Complex | Bovine, Yeast, Leishmania | Investigate inhibition of mitochondrial respiration. acs.org | Substitutions on the chromanol headgroup control binding selectivity. acs.org |
| Acetylcholinesterase (AChE) | Electrophorus electricus | Develop inhibitors for neurodegenerative diseases. core.ac.uk | Identified stable interactions with key aromatic residues in the binding pocket. core.ac.uk |
| Trypanothione Reductase (TryR) | Leishmania donovani | Design novel antileishmanial agents. nih.gov | Ligands dock near the FAD cofactor, and low binding energy correlates with high affinity. nih.gov |
These simulations are instrumental in structure-based drug design, allowing researchers to visualize and evaluate ligand-target interactions to rationalize observed biological activities and design improved derivatives.
An MD simulation study was performed on the KCNQ1/KCNE1 potassium channel complex, a target for chromanol-based drugs. plos.org After docking a chromanol derivative into the channel's pore, MD simulations were used to:
Assess Binding Stability: The simulation tracks the ligand's position and conformation over nanoseconds, confirming whether the pose predicted by docking is stable or if the ligand dissociates or shifts to a different binding mode.
Analyze Conformational Changes: MD can reveal how the binding of a ligand induces conformational changes in the protein target, which may be essential for its mechanism of action.
Characterize the Binding Site: The simulation provides a dynamic map of the binding cavity, showing how it accommodates the ligand and how solvent molecules may play a role in the interaction. plos.org
In the study of the KCNQ1 channel, clustering analysis of the MD trajectory helped identify the most representative conformations of the ligand-protein complex, highlighting the key residues that form the binding site. plos.org This level of detail is crucial for understanding how a compound like this compound might dynamically interact with a biological target, going beyond the static picture provided by docking alone.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. scienceopen.commdpi.com For chromanols and other phenolic antioxidants, QSAR models are frequently developed to predict their antiradical capacity without the need for experimental testing of every compound. nih.govresearchgate.net
The development of a QSAR model involves several key steps:
Data Set Compilation: A set of molecules with experimentally measured antiradical activity (e.g., from DPPH or ABTS assays) is collected. nih.gov
Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated to represent its structural, electronic, and physicochemical properties. These can include quantum chemical parameters like BDE and IP, as well as topological and constitutional indices. scienceopen.comnih.gov
Model Building: Using statistical methods like multiple linear regression, a mathematical equation is generated that correlates the descriptors with the observed activity. mdpi.com
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. scienceopen.commdpi.com
A notable approach in modeling the antiradical capacity of polyphenols is a "hybrid" classification/regression method. nih.govresearchgate.net In this strategy, individual hydroxyl groups within a molecule are first classified as "active" or "inactive" based on calculated electronic parameters (like BDE). The number of these active OH groups is then used as a highly significant descriptor in the final regression model, substantially improving its predictive accuracy. nih.govresearchgate.net Such models provide valuable insights, confirming that the antiradical capacity is not merely dependent on the total number of hydroxyl groups, but on the specific reactivity of each one, which is determined by its molecular environment. nih.gov
Table 3: Conceptual Framework of a QSAR Model for Antiradical Capacity
| Component | Description | Example |
| Dependent Variable | The biological or chemical activity to be predicted. | Antiradical capacity (e.g., IC₅₀ or TEAC value). |
| Independent Variables (Descriptors) | Numerical values representing molecular structure. | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Number of active OH groups, Lipophilicity (logP), Molecular Weight. scienceopen.comnih.gov |
| Mathematical Model | The equation linking descriptors to activity. | Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... |
| Goal | To predict the activity of new, unsynthesized compounds. | Identify chromanol structures with potentially high antiradical capacity for future synthesis and testing. mdpi.com |
Preclinical Therapeutic Potential and Disease Models Non Human
Evaluation in In Vitro Disease Models
In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, have been instrumental in elucidating the potential mechanisms of action of 2,4-Diphenyl-4-chromanol at a cellular level.
Cell-Based Models for Inflammatory Responses
The anti-inflammatory properties of chromanol analogs have been investigated in cell-based assays. For instance, studies have utilized human lung epithelial A549 cells stimulated with interleukin-1β (IL-1β) to induce an inflammatory response, characterized by the upregulation of cyclooxygenase-2 (COX-2) and a significant increase in prostaglandin (B15479496) E2 (PGE2) production. google.com In such models, various forms of vitamin E, which share the chromanol core structure, have demonstrated differential inhibitory effects on PGE2 formation. google.com While direct studies on this compound in these specific models are not extensively detailed in the provided results, the known anti-inflammatory activity of related chromanols provides a basis for its potential in modulating inflammatory pathways. google.comresearchgate.net The upregulation of COX-2 is a key factor in inflammatory conditions, as it is the primary enzyme responsible for producing pro-inflammatory prostaglandins. google.com
Parasitic Cell Growth Inhibition Models (e.g., Leishmania)
The potential of chromanol-related structures against parasitic organisms like Leishmania has been explored. Leishmania are protozoan parasites responsible for leishmaniasis, a disease with cutaneous and visceral forms. nih.govmsdvetmanual.com In vitro cultivation of Leishmania promastigotes, the flagellated, motile, and extracellular form of the parasite, allows for the screening of compounds with potential leishmanicidal activity. mdpi.com These assays typically measure the inhibition of parasite viability, proliferation, or metabolic activity. mdpi.com While specific data on this compound is not available, research on other compounds targeting Leishmania has identified key pathways, such as the ergosterol (B1671047) biosynthesis pathway, as crucial for parasite survival. nih.gov For example, inhibitors of enzymes like squalene (B77637) synthase have shown potent anti-leishmanial effects by depleting the parasite's essential sterols. nih.gov
Models of Oxidative Damage to Cellular Membranes
The antioxidant properties of chromanols are a significant area of investigation. The chromanol ring, particularly the hydroxyl group, is key to its ability to donate a hydrogen atom and neutralize free radicals, thereby protecting cellular membranes from lipid peroxidation. mdpi.com Lipid peroxidation, a process of oxidative degradation of lipids, can lead to cell membrane damage and is implicated in various pathological conditions. mdpi.comscispace.com
Studies on vitamin E homologues, which are structurally related to this compound, have demonstrated their ability to inhibit lipid peroxidation in liposomes, which are artificial membrane vesicles. uj.edu.pl The effectiveness of these compounds can be assessed using assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. uj.edu.pl Furthermore, research has shown that these compounds can protect neuronally differentiated cells from hydrogen peroxide-induced damage, highlighting their neuroprotective potential against oxidative stress. uj.edu.pl
In Vivo Pharmacological Studies (Non-Human Models)
Following promising in vitro results, the pharmacological effects of compounds are often evaluated in living organisms, providing a more complex biological context.
Assessment in Animal Models of Disease (e.g., Atopic Dermatitis, Cutaneous Leishmaniasis)
Animal models are crucial for understanding the potential therapeutic efficacy of a compound in a whole-organism system.
Atopic Dermatitis: Mouse models are frequently used to study atopic dermatitis, a chronic inflammatory skin disease. biomolther.org Different strains of mice, such as BALB/c and NC/Nga, can be induced to develop atopic dermatitis-like skin lesions through the application of various substances like 2,4-dinitrochlorobenzene (DNCB) or extracts of the house dust mite Dermatophagoides farinae. biomolther.orgnih.govfrontiersin.org These models allow for the evaluation of a compound's ability to reduce dermatitis severity, scratching behavior, and inflammatory markers. frontiersin.orgfrontiersin.org For instance, topical application of certain agents has been shown to improve gross dermatitis severity and reduce epidermal hyperplasia and lymphocyte infiltration in the skin of DNCB-stimulated mice. nih.gov
Cutaneous Leishmaniasis: Murine models are also standard for investigating cutaneous leishmaniasis. nih.govfrontiersin.org BALB/c mice are often used and can be infected with Leishmania species such as L. major or L. amazonensis to induce skin lesions. mdpi.comresearchgate.net These models are instrumental in assessing a compound's ability to reduce lesion size and parasite load. mdpi.com For example, topical treatments have been shown to decrease lesion size and the number of viable parasites in infected mice. mdpi.com
Studies on Pharmacokinetics and Metabolism (Non-Human)
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. Understanding the metabolic fate of chromanols is essential for their development as therapeutic agents. The liver is a major site for the metabolism of tocopherols (B72186), a class of chromanols. nih.gov This metabolism is often initiated by cytochrome P450 (CYP) enzymes, with CYP4F2 playing a significant role in the ω-oxidation of tocopherols in the liver. nih.gov While specific pharmacokinetic data for this compound is not detailed in the provided search results, the metabolic pathways of related compounds like γ-tocopherol have been studied, showing the formation of various metabolites. google.com
Spectroscopic and Analytical Techniques for Structural Elucidation
A combination of spectroscopic methods is indispensable for the comprehensive characterization of this compound. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the molecule's framework.
1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information about the chemical environment and connectivity of hydrogen atoms. For chromanol derivatives, typical ¹H NMR spectra would show signals for the aromatic protons on the phenyl rings and the chroman core, as well as signals for the protons on the heterocyclic ring. nih.govgoogle.com The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants are key parameters for assigning these protons. nih.gov For instance, the trans configuration between protons at positions 2 and 3 in a related 2-phenyl-3-chromanol motif was confirmed by a specific coupling constant (J = 6.3 Hz). nih.gov
Carbon-¹³ (¹³C) NMR complements ¹H NMR by providing information about the carbon skeleton. The spectrum will display distinct signals for each unique carbon atom, including the quaternary carbons of the phenyl groups and the chromanol moiety. nih.gov In a study of related dilignans with a chromanol motif, ¹³C NMR and Heteronuclear Single Quantum Coherence (HSQC) spectra were used to identify quaternary aromatic carbons, including several oxygenated carbons. nih.gov
2D NMR: 2D NMR techniques, such as Correlation Spectroscopy (COSY), HSQC, and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms. unt.edu
COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the molecular structure.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular framework, including the connection of the phenyl rings to the chromanol core. nih.govmdpi.com For example, HMBC correlations were used to support the chromanol moiety in a related compound by showing correlations from H-2 to C-9 and C-1', from H-2' and H-6' to C-2, and from H-4 to C-5, C-9 and C-10. nih.gov
Modern software packages can automate the process of analyzing large datasets of NMR spectra, enhancing the reliability and throughput of metabolite matching and quantification. nih.gov
Mass Spectrometry (MS, ESI-MS, HRMS, LC-MS/MS, GC-MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Various MS techniques are utilized in the characterization of this compound.
Mass Spectrometry (MS): General mass spectrometry provides the molecular weight of the compound. For related chroman-4-ol, the top peak in the GC-MS spectrum was observed at m/z 121, with other significant peaks at m/z 150 and 122. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique suitable for analyzing polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-MS). chromsoc.jp In the analysis of related chromanol derivatives, ESI-MS has been used to determine the molecular formula. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. acs.org For instance, the molecular formula of a related chromanol derivative, obovatolin B, was determined as C₃₆H₃₄O₆ based on its HRESIMS data (m/z 561.2257 [M-H]⁻). nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. nih.gov It is particularly useful for the targeted analysis and quantification of specific compounds in complex mixtures. dphen1.com The implementation of MS/MS-based molecular networking can expedite the identification of novel compounds like those with a 2-phenyl-3-chromanol motif. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. chromsoc.jpnih.gov For some tocochromanols, derivatization may be necessary to improve separation and sensitivity. researchgate.net In a comparison of analytical methods for nitrosamines, EI-GC-MS/MS was found to be a highly sensitive and reliable method. mdpi.com
Table 1: Mass Spectrometry Data for Related Chromanol Derivatives
| Compound/Fragment | Technique | Observed m/z | Reference |
| Chroman-4-ol | GC-MS | 121 (Top Peak) | nih.gov |
| Chroman-4-ol | GC-MS | 150 (2nd Highest) | nih.gov |
| Obovatolin B [M-H]⁻ | HRESIMS | 561.2257 | nih.gov |
| [C16H16O2 + Na]⁺ | HRMS (ESI) | 263.10419 | acs.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds. libretexts.org
For a chromanol derivative like this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ indicating the presence of the hydroxyl group. For a related chromanol, an IR absorption was observed at 3363 cm⁻¹. nih.gov
C-H stretching: Bands for aromatic C-H stretching typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs below 3000 cm⁻¹.
C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic phenyl rings.
C-O stretching: Bands corresponding to the ether and alcohol C-O bonds would be observed in the fingerprint region (1000-1300 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for a Related Chromanol Derivative (Obovatolin B)
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | 3363 | nih.gov |
| C-H Stretch | 2930 | nih.gov |
| C=C Stretch (Aromatic) | 1603, 1504 | nih.gov |
| C-O Stretch | 1218, 1033, 1017 | nih.gov |
X-ray Crystallography
The process involves growing a suitable single crystal, mounting it on a goniometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. wikipedia.org The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined. nih.gov
Chromatographic Separation and Purification Techniques
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and purification of compounds. americanpharmaceuticalreview.com For chromanol derivatives, reversed-phase HPLC (RP-HPLC) is a common method. pensoft.net
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18 or a diphenyl column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netelementlabsolutions.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For the purification of related chromanol compounds, various HPLC columns and solvent systems have been employed. For instance, semipreparative and preparative HPLC with columns such as Luna C18, YMC-Pack Ph, and Synergi Hydro-RP have been used with mobile phases consisting of acetonitrile-water or methanol-water mixtures. nih.gov The use of columns with diphenyl stationary phases can provide different selectivity for aromatic compounds due to dipole-dipole, hydrogen bonding, and pi-pi interactions. elementlabsolutions.com
Table 3: HPLC Conditions for the Purification of Related Chromanol Derivatives
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Luna C18 (semipreparative) | CH₃CN–H₂O (35:65) | 2.5 mL/min | 210 nm | nih.gov |
| Synergi Hydro-RP (preparative) | CH₃CN–H₂O (75:25) | 5 mL/min | 240 nm | nih.gov |
| YMC-Pack Ph (semipreparative) | CH₃CN–H₂O (40:60) | 3 mL/min | 254 nm | nih.gov |
The purity of the isolated this compound can be assessed by HPLC, often by determining the peak area percentage. Purity levels of greater than 98% or 99% are often required for further biological or chemical studies. kanto.co.jp
Advanced Research Methodologies and Characterization of 2,4 Diphenyl 4 Chromanol
The isolation, identification, and biological evaluation of 2,4-Diphenyl-4-chromanol rely on a combination of sophisticated analytical and biochemical techniques. These methodologies are essential for separating the compound from complex mixtures, determining its purity, and elucidating its biological activities.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes for Complex Chromanol Architectures
The development of efficient and innovative synthetic methodologies is paramount for the exploration of complex chromanol structures. While classical methods for chromanone and chromanol synthesis exist, such as the acid- or base-mediated cyclization of 2'-hydroxychalcones, these often present challenges in achieving stereoselectivity. nih.gov The C2 position of the chromanone core can be sensitive to epimerization under various reaction conditions. nih.gov
Future synthetic efforts are likely to focus on:
Asymmetric Synthesis: Developing robust asymmetric methods to control the stereochemistry at the C2 and C4 positions is crucial. This includes the use of chiral catalysts and auxiliaries in reactions like intramolecular conjugate additions. nih.gov
Photoredox Catalysis: Visible light photoredox catalysis offers a mild and environmentally friendly alternative for constructing chromanol derivatives. acs.org This approach can facilitate formal hydroacylation of alkenes and alkynes, providing access to a diverse range of substituted chromanols. acs.org
Convergent Strategies: Carbon-carbon bond formation through the intermolecular conjugate addition of nucleophiles to a 4-chromone represents a highly convergent approach. nih.gov Overcoming challenges like phenoxide elimination will be key to unlocking the full potential of this strategy. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reactions, such as the base-mediated aldol (B89426) condensation for the synthesis of chroman-4-one derivatives, leading to more efficient one-step procedures. acs.org
These advancements will not only streamline the synthesis of known chromanols but also enable the creation of novel and structurally complex analogs for biological evaluation.
Advanced SAR Studies for Targeted Therapeutic Development
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of 2,4-diphenyl-4-chromanol derivatives. Initial studies on related chromanone scaffolds have already provided valuable insights. For instance, in a series of 4-chromanones, a 2-hydrophobic substituent and a 4-hydrogen bond donor/acceptor, along with hydroxyl groups at the 5- and 7-positions, were found to enhance antibacterial activity. acs.orgresearchgate.net Similarly, for SIRT2 inhibition, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core were found to be critical for potency. acs.org
Future SAR studies should be more systematic and target-oriented, focusing on:
Fine-Tuning Substitutions: A comprehensive exploration of various substituents at different positions of the diphenyl-chromanol scaffold is needed to understand their impact on specific biological targets.
Stereochemistry-Activity Relationships: Investigating how the stereochemistry at C2 and C4 influences biological activity is crucial for designing more potent and selective compounds.
Mechanism-Based SAR: Correlating structural modifications with specific mechanisms of action, such as the inhibition of particular enzymes or signaling pathways, will guide the rational design of next-generation therapeutic agents. acs.orgnih.gov
The following table summarizes key SAR findings for related chromanone and chromanol derivatives, which can inform future studies on this compound.
| Scaffold | Key Positions for Activity | Observed Biological Activity |
| 4-Chromanone (B43037) | 2-hydrophobic substituent, 4-hydrogen bond donor/acceptor, 5- and 7-hydroxyl groups | Antibacterial acs.orgresearchgate.net |
| Chroman-4-one | 2-, 6-, and 8-positions | SIRT2 Inhibition acs.org |
| Benzylidene-4-chromanone | Substitutions at C-2, 3, 6, and 7 | Antidiabetic (α-glucosidase inhibition) nih.gov |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is essential. frontiersin.orgnih.gov This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a more complete picture of the molecular perturbations induced by these compounds. frontlinegenomics.compharmalex.com
Future research should leverage multi-omics strategies to:
Identify Molecular Targets and Pathways: By analyzing changes across different omics layers, researchers can identify the primary molecular targets and signaling pathways affected by chromanol derivatives. nih.govfrontlinegenomics.com
Unravel Complex Biological Networks: Multi-omics data can help construct interaction networks, revealing the complex interplay between genes, proteins, and metabolites in response to compound treatment. frontiersin.org
Discover Biomarkers: Integrated omics analysis can facilitate the discovery of biomarkers that predict the response to chromanol-based therapies, paving the way for personalized medicine. nih.govfrontlinegenomics.com
The integration of multi-omics data promises to move beyond a single-target-focused understanding to a systems-level view of how these compounds exert their therapeutic effects. nih.gov
Development of Advanced In Vitro and In Vivo Preclinical Models
The translation of promising in vitro findings to in vivo efficacy requires the use of sophisticated preclinical models that accurately recapitulate human physiology and disease states. While traditional 2D cell cultures and animal models have been valuable, there is a growing need for more predictive models. researchgate.net
Future directions in preclinical modeling for chromanol research include:
3D Organoid and Spheroid Cultures: These models better mimic the three-dimensional architecture and cell-cell interactions of human tissues, providing a more physiologically relevant in vitro system. For example, farnesyl dimethyl chromanol (FDMC) has been shown to decrease the viability and self-renewal of colorectal cancer stem cells in spheroid and organoid models. wiley.com
Humanized Animal Models: The use of animal models engrafted with human cells or tissues can provide more accurate predictions of human responses to drug candidates.
Cardiac Slice Technology: For assessing cardiac effects, living myocardial slices that retain native tissue architecture offer a bridge between in vitro and in vivo models. researchgate.net The chromanol 293B has been studied using this technology to evaluate its effects on human ventricular myocytes. researchgate.netoup.com
The development and application of these advanced models will be critical for de-risking the clinical development of this compound-based therapeutics.
Application of Artificial Intelligence and Machine Learning in Chromanol Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. mednexus.orgnih.govaccscience.com These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. researchgate.netnih.gov
In the context of chromanol research, AI and ML can be applied to:
Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity and pharmacokinetic properties of novel chromanol derivatives, accelerating the identification of promising lead compounds. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new chromanol-based structures with desired therapeutic profiles. accscience.com
Multi-Omics Data Analysis: AI-powered tools can integrate and analyze large multi-omics datasets to uncover novel biological insights and identify potential drug targets. accscience.com
Retrosynthetic Analysis: ML can assist in planning more efficient synthetic routes for complex chromanol architectures. nih.gov
While challenges in data integration and the need for high-quality datasets remain, the application of AI and ML holds immense promise for expediting the discovery and development of new drugs based on the this compound scaffold. mednexus.org
Q & A
Q. What are the optimal synthetic routes for 2,4-Diphenyl-4-chromanol, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, using precursors like substituted phenols and carbonyl derivatives. Key parameters include temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents for stability), and catalysts (e.g., acid/base catalysts for regioselectivity). Yield optimization requires iterative testing of stoichiometric ratios and purification via column chromatography or recrystallization. Spectroscopic validation (FT-IR, H/C NMR) confirms structural integrity at each step, as demonstrated in analogous diazenyl carbonate syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- FT-IR/Raman : Identify functional groups (e.g., hydroxyl, chromanol ring vibrations) through vibrational assignments.
- NMR : Use H NMR to resolve aromatic proton environments and C NMR for carbonyl/carbon skeleton analysis.
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
Data interpretation should cross-reference computational studies (e.g., DFT calculations for vibrational modes) to resolve ambiguities, as seen in studies of structurally related aryl compounds .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to resolve spectral contradictions in this compound analysis?
Methodological Answer: Discrepancies between experimental and theoretical spectra (e.g., unexpected FT-IR peaks or NMR shifts) can arise from conformational flexibility or solvent effects. Employ density functional theory (DFT) to model ground-state geometries and simulate spectra under varying conditions (e.g., solvent polarity). Compare computational predictions with experimental data to isolate anomalies, as applied in diazenyl carbonate studies . For persistent contradictions, re-evaluate sample purity or consider alternative tautomeric forms .
Q. What strategies are recommended for aggregating and validating existing data on this compound from disparate sources?
Methodological Answer: Adopt systematic review protocols, such as the HPV Chemical Challenge Program’s data aggregation framework:
- Literature Screening : Prioritize peer-reviewed studies with detailed experimental protocols.
- Data Harmonization : Normalize metrics (e.g., units for solubility, stability) across studies.
- Quality Control : Exclude datasets lacking reproducibility metrics (e.g., standard deviations for repeated measurements).
This approach minimizes bias and enhances reliability, as outlined in high-throughput chemical assessments .
Q. How should researchers design experiments to investigate the biological activity of this compound while controlling for structural analogs?
Methodological Answer:
- Control Groups : Include structurally similar compounds (e.g., 4-Phenylphenol derivatives) to isolate activity specific to the chromanol core.
- Dose-Response Curves : Test across a concentration range to identify EC/IC values.
- Biomarker Profiling : Use LC-MS/MS or ELISA to quantify metabolites or protein interactions, following methodologies in biomarker studies of phenolic compounds .
- Statistical Rigor : Apply ANOVA or multivariate analysis to distinguish signal from noise in biological replicates.
Q. What experimental frameworks are suitable for analyzing the thermodynamic stability of this compound under varying environmental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (e.g., nitrogen vs. oxygen).
- DSC (Differential Scanning Calorimetry) : Assess phase transitions (melting/glass transitions) and enthalpy changes.
- Solubility Studies : Use shake-flask or HPLC methods to determine solubility in solvents of varying polarity.
Cross-reference with databases like NIST Chemistry WebBook for analogous compounds (e.g., chlorophenols) to predict stability trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
